molecular formula C18H18ClNO5S B2956808 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1448047-31-1

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2956808
M. Wt: 395.85
InChI Key: ZLPSVRAAHHRDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Substituted Azetidinones: A study detailed the synthesis of 4-aryllazetidin-1-yl derivatives, which are similar in structure to the compound . These compounds are recognized for their biological and pharmacological potentials (Jagannadham et al., 2019).
  • Synthesis of Azetidinone Derivatives with Aryl Sulfonyloxy Group: Another research focused on creating novel azetidinone derivatives, highlighting the versatility of azetidinone scaffolds in synthesizing pharmacologically relevant compounds (Patel & Desai, 2004).

Biological Activity and Applications

  • Antibacterial and Antitumor Agents: Some studies have explored the potential of azetidinone derivatives as antibacterial and antitumor agents. For instance, a study synthesized monobactams with a methoxyethyl group, showing strong activity against gram-negative bacteria (Yamashita Haruo et al., 1988).
  • Antimicrobial Activity of Chalcone Derivatives: Research on chalcone derivatives, which involve the sulfonyl group, demonstrated antimicrobial activity against various bacterial species (Patel & Patel, 2012).

Environmental Applications

  • Environmental-friendly Fabrication for Pollutant Removal: A study involved the use of 2-methoxybenzophenone derivatives for the removal of environmental pollutants, indicating the broader environmental applications of related compounds (Zhou et al., 2018).

properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-24-16-4-2-3-5-17(16)25-12-18(21)20-10-15(11-20)26(22,23)14-8-6-13(19)7-9-14/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPSVRAAHHRDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

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